molecular formula C20H23N3O2S B2601374 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207008-01-2

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2601374
CAS No.: 1207008-01-2
M. Wt: 369.48
InChI Key: RYPQBGPRBYQVMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic compound that features a furan ring, an imidazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Thioether formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with isopropylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The thioether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Imidazolines and other reduced derivatives.

    Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The furan and imidazole rings can interact with enzymes or receptors, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
  • 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-ethylacetamide

Uniqueness

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its methyl and ethyl analogs.

Properties

IUPAC Name

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-14(2)22-19(24)13-26-20-21-11-18(16-8-6-15(3)7-9-16)23(20)12-17-5-4-10-25-17/h4-11,14H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPQBGPRBYQVMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.